6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a nitrogen-rich heterocyclic compound with the molecular formula C₆H₇N₅O and a molecular weight of 165.16 g/mol . It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a scaffold renowned for its diverse pharmacological and agrochemical applications, including herbicidal, antimicrobial, antitumor, and anticonvulsant activities . The compound features a methyl group at position 5, an amino group at position 6, and a hydroxyl group at position 7 (Figure 1). These substituents influence its physicochemical properties, such as solubility, thermal stability, and reactivity, while also modulating its biological activity.
Properties
IUPAC Name |
6-amino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,7H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHIUKXUWZWDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is typically carried out under mild acidic conditions to ensure regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored for its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound can also interfere with nucleic acid synthesis, leading to its antiviral and anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations at Position 5
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Molecular Formula : C₆H₆N₄O
- Molecular Weight : 150.14 g/mol
- Melting Point : 287°C
- Key Data : Distinctive ¹H NMR signals at δ 8.15 (s, 1H, pyrimidine-H) and 2.30 (s, 3H, CH₃) .
- Applications : Investigated as a corrosion inhibitor for mild steel in acidic environments, achieving 85% efficiency at 10 mM .
5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Molecular Formula : C₆H₃F₃N₄O
- Molecular Weight : 204.11 g/mol
- Melting Point : 263°C
- Key Data : ¹H NMR shows δ 8.40 (s, 1H, pyrimidine-H) and 8.04 (s, 1H, OH) .
- Applications : Demonstrated potent inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a target for antimalarial drug development .
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Substituent Variations at Position 6
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Substituent Variations at Position 7
7-Alkoxy Derivatives of 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Example : 7-Methoxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Synthesis : Alkylation of 5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with methyl bromide in DMF/NaOH .
- Applications : Enhanced anticonvulsant activity compared to the parent hydroxyl compound .
7-Chloromethyl Derivatives
Functional Group Additions
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Derivatives
Discussion of Structure-Activity Relationships
- Position 5 : Methyl and trifluoromethyl groups enhance thermal stability (higher melting points) and modulate bioactivity. The CF₃ group in 4b increases antimalarial potency due to electron-withdrawing effects .
- Position 6: Amino groups improve solubility and hydrogen-bonding capacity, while bromine introduces steric bulk and lipophilicity .
- Position 7 : Hydroxyl groups can be derivatized to alkoxy or chloromethyl moieties, altering electrochemical properties and biological efficacy .
Biological Activity
6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS No. 70384-75-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticonvulsant, and anticancer properties, supported by research findings and case studies.
- Molecular Formula : C₆H₇N₅O
- Molecular Weight : 165.15 g/mol
- CAS Number : 70384-75-7
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to 6-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively.
Key Findings :
- In vitro assays demonstrated that specific derivatives exhibited significant COX-2 inhibition with IC₅₀ values comparable to the standard drug celecoxib (IC₅₀ = 0.04 ± 0.01 μmol) .
- The structure–activity relationship (SAR) indicated that electron-releasing substituents on the pyrimidine skeleton enhanced anti-inflammatory activity .
Anticonvulsant Activity
The anticonvulsant properties of derivatives of triazolo[1,5-a]pyrimidine have been evaluated using various models.
Key Findings :
- Compounds were tested in pentylenetetrazole (PTZ)-induced epilepsy models, showing significant anticonvulsant activity with ED₅₀ values ranging from 31.81 mg/kg to 40.95 mg/kg .
- These compounds primarily act as positive modulators of the GABA_A receptor, which is crucial for their anticonvulsant effects .
Anticancer Activity
The anticancer potential of this compound and its analogs has also been investigated.
Key Findings :
- In vitro studies showed that certain derivatives significantly inhibited the proliferation of cancer cell lines such as MCF-7 with IC₅₀ values around 8.47 ± 0.18 µM after 72 hours of treatment .
- The compounds demonstrated a dose-dependent reduction in viable cells compared to standard treatments like Tamoxifen .
Case Study: Anti-inflammatory Effects
A study involved testing a series of pyrimidine derivatives in vivo using carrageenan-induced paw edema models in rats. The results indicated that these compounds significantly reduced edema compared to control groups, confirming their anti-inflammatory properties.
Case Study: Anticonvulsant Efficacy
In a controlled study using the PTZ model for epilepsy, researchers found that specific triazolo[1,5-a]pyrimidine derivatives exhibited substantial anticonvulsant effects with minimal neurotoxicity when compared to traditional antiepileptic drugs.
Q & A
Q. Methodological Insights
- Catalyst Optimization : The use of TMDP (tetramethylenediamine propane) in a water-ethanol (1:1) solvent system significantly enhances reaction efficiency, achieving yields >85% under mild conditions (60–80°C) .
- Solvent Effects : Polar aprotic solvents like DMF improve cyclization rates but may require post-reaction dilution with methanol to precipitate products .
- Temperature : Higher temperatures (>100°C) accelerate side reactions (e.g., decarboxylation), reducing purity.
Q. Methodological Insights
- NMR Analysis : H NMR in DMSO-d₆ resolves tautomeric forms (e.g., 7-hydroxy vs. 7-keto), with NH/OH protons appearing as broad singlets at δ 10–12 ppm .
- IR Confirmation : Stretching vibrations for C=N (1650–1600 cm⁻¹) and N-H (3400–3200 cm⁻¹) confirm the triazole-pyrimidine core .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ mode validates molecular ion peaks (e.g., [M+H]⁺ at m/z 194.08) .
Advanced Resolution : For ambiguous signals, variable-temperature NMR or deuterium exchange experiments differentiate labile protons .
How can researchers optimize the N-propargylation of pyrazolopyrimidin-7-ol derivatives to minimize by-products?
Advanced Research Focus
N-propargylation is critical for functionalizing the 7-hydroxy position, but competing O-alkylation often reduces selectivity.
Q. Methodological Strategies
- Base Selection : K₂CO₃ in DMF at 60°C suppresses O-alkylation, achieving >90% N-selectivity due to enhanced deprotonation of the NH group .
- Stoichiometry Control : A 1:1.2 molar ratio of propargyl bromide to substrate minimizes di-alkylation by-products .
- Workup : Rapid quenching with ice-water prevents retro-Michael reactions, preserving product integrity.
Q. Methodological Approaches
- Purity Validation : HPLC-MS (≥98% purity) ensures biological results are not skewed by impurities .
- Assay Standardization : Use of ATP-level-matched cell lines and consistent incubation times (e.g., 48–72 hours) reduces variability .
- Structural Confounders : Methyl and trifluoromethyl substituents alter logP and bioavailability, necessitating SAR studies to isolate pharmacophores .
Case Study : NSC 51149 (a derivative) showed IC₅₀ = 2.1 µM in HeLa cells but was inactive in MCF-7 cells, highlighting cell-specific sensitivity .
How does modifying substituents affect the compound’s pharmacokinetic properties?
Advanced Research Focus
Substituent engineering impacts solubility, metabolic stability, and target binding.
Q. Methodological Insights
- Methyl Groups : Enhance metabolic stability by blocking CYP450 oxidation sites (e.g., 5-methyl increases t₁/₂ from 1.2 to 4.7 hours in rat plasma) .
- Aromatic Amines : Improve solubility via salt formation (e.g., benzenesulfonamide derivatives show 3-fold higher aqueous solubility) .
- Computational Modeling : Docking studies with EGFR kinase (PDB: 1M17) predict improved binding affinity for N-ethyl vs. N-methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
